molecular formula C18H17NO2 B11845143 Benzyl 3,4-dihydronaphthalen-1-ylcarbamate CAS No. 920743-02-8

Benzyl 3,4-dihydronaphthalen-1-ylcarbamate

Cat. No.: B11845143
CAS No.: 920743-02-8
M. Wt: 279.3 g/mol
InChI Key: HDNNFXZDOIGZFH-UHFFFAOYSA-N
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Description

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to a 3,4-dihydronaphthalen-1-yl moiety through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of benzyl (3,4-dihydronaphthalen-1-yl)carbamate can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
  • Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate

Uniqueness

Benzyl (3,4-dihydronaphthalen-1-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

920743-02-8

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

benzyl N-(3,4-dihydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C18H17NO2/c20-18(21-13-14-7-2-1-3-8-14)19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11-12H,6,10,13H2,(H,19,20)

InChI Key

HDNNFXZDOIGZFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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